molecular formula C22H16N2O6 B11066374 3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11066374
M. Wt: 404.4 g/mol
InChI Key: SBRKSEIOFXGTAF-UHFFFAOYSA-N
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Description

3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a benzamide moiety, and a benzodioxin ring system. The presence of these functional groups makes it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide moiety can form hydrogen bonds with proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrobenzamide

InChI

InChI=1S/C22H16N2O6/c25-21(14-5-2-1-3-6-14)17-12-19-20(30-10-9-29-19)13-18(17)23-22(26)15-7-4-8-16(11-15)24(27)28/h1-8,11-13H,9-10H2,(H,23,26)

InChI Key

SBRKSEIOFXGTAF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4

Origin of Product

United States

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